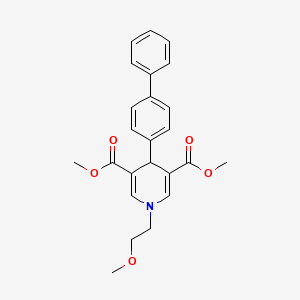

dimethyl 4-(4-biphenylyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1,4-dihydropyridine derivatives often involves the Hantzsch condensation reaction. For example, a derivative, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, was synthesized using p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation in solvent-free conditions, indicating a similar approach could be utilized for our compound of interest (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, as determined by crystallography, shows typical features of 1,4-dihydropyridines with distinct packing and hydrogen-bonding patterns. For instance, dimethyl 5-amino-1-methoxy-2,3-pyridinedicarboxylate exhibits hydrogen-bonded ribbons and van der Waals contacts, suggesting similar structural characteristics could be expected for the compound (Low et al., 1996).

Chemical Reactions and Properties

1,4-Dihydropyridine derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different reagents and conditions. For example, the synthesis and study of 6-substituted-2,4-dimethyl-3-pyridinols highlight their antioxidant properties and the general synthetic strategies involved in their production (Wijtmans et al., 2004). Such reactions are crucial for understanding the chemical behavior of our compound.

Physical Properties Analysis

The physical properties of 1,4-dihydropyridines depend significantly on their molecular structure. For instance, the crystal and molecular structures of similar compounds provide insights into their conformation, stability, and hydrogen bonding, which are essential for predicting solubility, melting points, and other physical properties (Maru & Shah, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1,4-dihydropyridines can be inferred from their synthesis and reactions. The cyclotetramerisation of dimethyl acetylenedicarboxylate, for instance, indicates the propensity of these compounds to form complex structures under certain conditions, suggesting a versatile chemistry that would apply to the target compound as well (Konietzny et al., 1975).

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Structural Analysis

- The reaction of acetylenecarboxylic acid with amines has shown that methoxycarbonylmethylene is a common structural element in products, where the carbonyl is hydrogen-bonded with an amino group to form an enamine form. This study reaffirms the enamine structure facilitated by intramolecular hydrogen bonding common to the reaction products (Iwanami, 1971).

- The structure of nimodipine, a calcium channel antagonist, was analyzed to reveal its molecular conformation and interactions, providing insights into the structure/activity relationships of 1,4-dihydropyridines (Wang, Herbette, & Rhodes, 1989).

Synthesis and Reactivity

- The synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants, were reported, showcasing the potential of these compounds in producing antioxidants with significant efficacy (Wijtmans et al., 2004).

- The preparation and reactivity of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylate derivatives were explored, highlighting the synthesis of novel nitrogen-bridged heterocycles and their thermal behavior (Kakehi et al., 1994).

Molecular Diversity and Catalysis

- Investigations into the molecular diversity of three-component reactions involving dimethylamino- or methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates revealed significant molecular diversity, opening pathways for the synthesis of complex molecules (Sun et al., 2013).

- The highly selective formation of unsaturated esters or cascade reactions to α,ω-diesters by the methoxycarbonylation of alkynes catalyzed by palladium complexes demonstrated the catalyst's efficacy in producing linear products and diesters through a methoxycarbonylation–isomerisation–methoxycarbonylation sequence (Núñez Magro et al., 2010).

Propiedades

IUPAC Name |

dimethyl 1-(2-methoxyethyl)-4-(4-phenylphenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-28-14-13-25-15-20(23(26)29-2)22(21(16-25)24(27)30-3)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16,22H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKXUYQIKKQTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(biphenyl-4-yl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)

![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)

![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)

![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)